(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride
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Overview
Description
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride: is a chemical compound with the molecular formula C_10H_12Cl_2N_2. It is a derivative of pyridine, featuring a chloro group at the 3-position and a cyclopropyl group attached to the 2-position of the pyridine ring, along with an amine group and two hydrochloride ions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chloropyridine-2-carboxaldehyde as the starting material.
Cyclopropylamine Addition: The aldehyde group is then reacted with cyclopropylamine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine is subsequently reduced using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final product.
Acidification: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is stirred and maintained at controlled temperatures to ensure optimal yield and purity.
Purification: The final product is purified using crystallization techniques to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.
Substitution: The chlorine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or iodide ions are used, often in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride: has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride: can be compared with other similar compounds, such as:
3-Chloropyridin-2-ylmethanamine: Lacks the cyclopropyl group.
3-Chloropyrazin-2-ylmethanamine dihydrochloride: Similar structure but with a pyrazine ring instead of pyridine.
3-Chloropyridin-2-ylmethanamine hydrochloride: Similar to the target compound but without the cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in This compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
(3-chloropyridin-2-yl)-cyclopropylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-7-2-1-5-12-9(7)8(11)6-3-4-6;;/h1-2,5-6,8H,3-4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOYIWGXACVUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=N2)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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